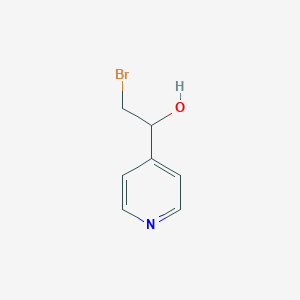

2-bromo-1-(pyridin-4-yl)ethan-1-ol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

118838-55-4 |

|---|---|

Fórmula molecular |

C7H8BrNO |

Peso molecular |

202.05 g/mol |

Nombre IUPAC |

2-bromo-1-pyridin-4-ylethanol |

InChI |

InChI=1S/C7H8BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5H2 |

Clave InChI |

SUGRCVXYPODIFP-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(CBr)O |

SMILES canónico |

C1=CN=CC=C1C(CBr)O |

Sinónimos |

4-Pyridinemethanol,-alpha--(bromomethyl)-(9CI) |

Origen del producto |

United States |

Synthetic Methodologies for 2 Bromo 1 Pyridin 4 Yl Ethan 1 Ol and Its Analogs

Direct Bromination Approaches

The direct bromination of 1-(pyridin-4-yl)ethan-1-ol presents a straightforward route to the target compound. This approach hinges on the selective substitution of a hydrogen atom with bromine at the carbon adjacent to both the pyridine (B92270) ring and the hydroxyl group.

Regioselective Bromination of 1-(pyridin-4-yl)ethan-1-ol and Related Substrates

Regioselectivity is a critical consideration in the bromination of 1-(pyridin-4-yl)ethan-1-ol. The desired reaction is the selective bromination at the C2 position of the ethyl group, avoiding bromination of the pyridine ring. The electron-withdrawing nature of the pyridine ring deactivates it towards electrophilic substitution, which can help in achieving selectivity. However, the reaction conditions must be carefully controlled to prevent side reactions. In some cases, bromination can occur on the aromatic ring, especially with highly activated substrates or harsh reaction conditions. researchgate.net

Investigation of Brominating Agents and Reaction Conditions

The choice of brominating agent is pivotal in controlling the outcome of the reaction. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are two commonly employed reagents for benzylic and allylic brominations. organic-chemistry.org

N-Bromosuccinimide (NBS): NBS is a versatile reagent for bromination, often used in the presence of a radical initiator or under photochemical conditions for radical reactions. manac-inc.co.jp For the bromination of substrates similar to 1-(pyridin-4-yl)ethan-1-ol, NBS can be effective. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride, often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. organic-chemistry.org The use of NBS in an aqueous solvent can lead to the formation of bromohydrins from alkenes, a reaction that proceeds via an electrophilic addition mechanism. manac-inc.co.jp

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is considered a cost-effective and convenient alternative to NBS for brominations. organic-chemistry.org It can be used for the bromination of electron-rich aromatic compounds and for benzylic brominations. organic-chemistry.orgnih.gov Reactions with DBDMH can be initiated under various conditions, including with radical initiators. organic-chemistry.org It has been shown to be effective in the bromination of methyl groups on 1,4-dihydropyridine (B1200194) rings, which are structurally related to the target substrate. nih.gov

The table below summarizes typical reaction conditions for bromination using NBS and DBDMH on related substrates.

| Brominating Agent | Substrate Type | Solvent | Initiator/Catalyst | Temperature | Yield | Reference |

| NBS | Aralkyl Ketones | Methanol (B129727) | Acidic Al₂O₃ | Reflux | High | nih.gov |

| NBS | 1,4-Dihydropyridines | EtOAc/MeOH | - | Room Temp | Low (41%) | nih.gov |

| DBDMH | 1,4-Dihydropyridines | EtOAc/MeOH | - | Room Temp | Low (22%) | nih.gov |

| DBDMH | Methylarenes | Acetonitrile | AIBN | Room Temp | Good | organic-chemistry.org |

Mechanistic Aspects of Electrophilic and Radical Bromination Pathways

The bromination of 1-(pyridin-4-yl)ethan-1-ol can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions.

Electrophilic Bromination: In the presence of a Lewis acid or in a polar protic solvent, bromination can occur via an electrophilic mechanism. The reaction is initiated by the polarization of the bromine molecule, generating an electrophilic bromine species that is attacked by the substrate. For pyridine derivatives, the nitrogen atom can be protonated in acidic media, further deactivating the ring towards electrophilic attack and favoring substitution on the side chain. researchgate.net However, direct electrophilic bromination at a saturated carbon is generally not feasible without prior enolization, which would be relevant for the corresponding ketone.

Radical Bromination: This is a more common pathway for the bromination of benzylic positions. The reaction proceeds through a three-step mechanism: initiation, propagation, and termination.

Initiation: A radical initiator (like AIBN or light) generates a bromine radical from the brominating agent (NBS or DBDMH).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 1-(pyridin-4-yl)ethan-1-ol, forming a stable benzylic radical. This radical then reacts with another molecule of the brominating agent to form the product, 2-bromo-1-(pyridin-4-yl)ethan-1-ol, and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

The stability of the benzylic radical intermediate is a key driving force for this pathway.

Functional Group Interconversion Strategies

An alternative and often more controlled method to synthesize this compound is through the reduction of the corresponding ketone, 2-bromo-1-(pyridin-4-yl)ethan-1-one.

Reduction of 2-bromo-1-(pyridin-4-yl)ethan-1-one and its Derivatives

The reduction of the carbonyl group in 2-bromo-1-(pyridin-4-yl)ethan-1-one to a hydroxyl group yields the target alcohol. This approach allows for the initial synthesis and purification of the α-bromoketone, followed by a selective reduction.

Chemoselectivity is paramount in this reduction to avoid the undesired reduction of the carbon-bromine bond.

Hydride Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reducing agent that is well-suited for this transformation. libretexts.org It selectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters and halides. libretexts.orgyoutube.com The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at room temperature. youtube.com Lithium aluminum hydride (LiAlH₄), being a much stronger reducing agent, is generally not suitable as it can lead to the reduction of the halide as well. libretexts.org

| Reducing Agent | Substrate | Solvent | Conditions | Product | Notes | Reference |

| Sodium Borohydride | Ketone with an ester | Methanol | Room Temp | Alcohol (ester untouched) | Chemoselective for the ketone. | youtube.com |

| Lithium Aluminum Hydride | Ketone with an ester | Ether, then H₂O | - | Both ketone and ester reduced | Not chemoselective. | libretexts.org |

Biocatalytic Reduction: An increasingly important method for the stereoselective reduction of ketones is biocatalysis. Enzymes such as carbonyl reductases can reduce α-haloketones to the corresponding α-haloalcohols with high enantioselectivity. frontiersin.org This method offers the advantage of producing a single enantiomer of the target alcohol, which can be crucial for pharmaceutical applications. The reactions are typically performed in aqueous buffer systems, often with a co-solvent to aid substrate solubility, and a cofactor regeneration system. frontiersin.org

Biocatalytic Approaches to Asymmetric Reduction of α-Bromo Ketones

The asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols, and biocatalysis offers a powerful tool for this transformation. almacgroup.comresearchgate.net The use of enzymes, particularly carbonyl reductases (CREDs) or ketoreductases, often provides exceptional enantioselectivity and operates under mild, environmentally benign conditions. almacgroup.comresearchgate.net

The general approach involves the enzymatic reduction of the carbonyl group in 2-bromo-1-(pyridin-4-yl)ethanone (B1593675). These biocatalysts, sourced from microorganisms like Lactobacillus kefiri or Candida species, utilize a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source. researchgate.netacs.org To make the process economically viable, a cofactor recycling system is typically employed. Common systems include using a secondary alcohol like isopropanol (B130326), which is oxidized to acetone (B3395972) by the same enzyme, or a coupled-enzyme system with glucose dehydrogenase (GDH) that oxidizes glucose. almacgroup.com

The selection of the specific enzyme is crucial, as it determines the stereochemical outcome, dictating whether the (R)- or (S)-enantiomer of this compound is produced. A screening of a library of ketoreductases is often the first step in developing a process. almacgroup.com Research on various α-halo ketones has demonstrated that high conversions and excellent enantiomeric excess (>99% ee) are achievable. almacgroup.comacs.org For example, the reduction of sterically hindered α-bromo ketones has been successfully scaled up, achieving high substrate loading and yield. acs.org

Table 1: Representative Biocatalytic Reduction of α-Halo Ketones Data is representative of reductions on analogous α-halo ketone substrates.

| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| Lactobacillus kefiri KRED | α-Bromo aryl ketone | (S)-alcohol | >94 | >99.9 |

| Carbonyl Reductase C1E | (S)-2-chloro-1-(3-chlorophenyl)ethanol | (S,R)-diol | >98 | 100 (de) |

| Daucus carota (Carrot) | 4'-chloroacetophenone | (S)-alcohol | ~80 | >98 |

Sources: almacgroup.comacs.orgnih.gov

Ring-Opening Reactions of Pyridyl Epoxides with Bromide Sources

An alternative synthetic route to this compound is the ring-opening of a suitable epoxide precursor, 4-(oxiran-2-yl)pyridine (B1250821). This method relies on the high reactivity of the strained three-membered epoxide ring. scispace.commasterorganicchemistry.com The reaction is typically carried out under acidic conditions using a bromide source such as hydrobromic acid (HBr). orgosolver.comlibretexts.org

The mechanism proceeds via protonation of the epoxide oxygen, which makes it a better leaving group. masterorganicchemistry.comlibretexts.org The bromide nucleophile then attacks one of the epoxide carbons. The regioselectivity of this attack depends on the reaction conditions and substitution pattern. In acid-catalyzed openings, the reaction has significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state. libretexts.orgpressbooks.pub For a terminal epoxide like 4-(oxiran-2-yl)pyridine, this would lead to the desired this compound. The reaction is stereospecific, proceeding via a backside attack (SN2-like) on the protonated epoxide, resulting in a trans configuration of the bromo and hydroxyl groups. libretexts.orgpressbooks.pub

Asymmetric Synthetic Routes to Enantiomerically Enriched this compound

Achieving high enantiopurity is critical for the application of chiral molecules. nih.gov Several strategies have been developed for the asymmetric synthesis of halohydrins like this compound.

Chiral Catalyst-Mediated Enantioselective Reductions

The enantioselective reduction of the prochiral ketone 2-bromo-1-(pyridin-4-yl)ethanone is a direct and efficient method for obtaining the chiral alcohol. This can be achieved using a stoichiometric reducing agent, such as borane (B79455) (BH₃), in the presence of a catalytic amount of a chiral catalyst. wikipedia.org

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. nih.gov This catalyst coordinates with the borane and the ketone in a structured transition state, forcing the hydride to be delivered to one specific face of the carbonyl group, thus yielding one enantiomer preferentially. The catalyst can be generated in situ from a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol. nih.gov This method has proven highly effective for the reduction of various aryl methyl ketones and α-halo ketones, often providing excellent enantioselectivities (91–98% ee). nih.govorganic-chemistry.org Another major class of catalysts is based on transition metals like ruthenium complexed with chiral ligands (e.g., BINAP), which are used in transfer hydrogenation reactions with hydrogen donors like isopropanol or formic acid. wikipedia.org

Table 2: Examples of Chiral Catalyst-Mediated Reduction of Ketones Data is representative of reductions on analogous ketone substrates.

| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Oxazaborolidine / BH₃ | 2-Chloro-1-phenylethanone | (R)-alcohol | 95 | 96 |

| (R)-Oxazaborolidine / BH₃ | Acetophenone | (R)-alcohol | 97 | 94 |

| RuCl₂((S)-BINAP) / H₂ | 2'-Chloroacetophenone | (R)-alcohol | 100 | 92 |

Sources: wikipedia.orgnih.gov

Asymmetric Induction via Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct either a reduction or a bromination step. For instance, a substrate could be derivatized with a chiral auxiliary like an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.org The presence of the bulky, stereochemically defined auxiliary would sterically hinder one face of the molecule, forcing an incoming reagent (e.g., a reducing agent for a ketone or an electrophilic bromine source) to attack from the less hindered face. This creates a new stereocenter with a predictable configuration relative to the auxiliary. The final step involves the non-destructive cleavage of the auxiliary, which can often be recovered and reused. sigmaaldrich.comsigmaaldrich.com This strategy has been widely applied in the diastereoselective synthesis of amino acids, diols, and other complex chiral molecules. osi.lvrsc.org

Stereoselective Bromination in the Presence of Chiral Ligands

This approach involves creating the bromo- and hydroxyl- functionalities simultaneously and stereoselectively from an alkene precursor, such as 4-vinylpyridine. The reaction, often called asymmetric bromohydroxylation, uses a standard bromine source (like N-bromosuccinimide, NBS) and water in the presence of a chiral ligand or catalyst. nih.gov

The chiral ligand, often based on cinchona alkaloids or salen complexes, coordinates in a way that creates a chiral environment around the alkene. masterorganicchemistry.com This influences the formation of the intermediate bromonium ion and the subsequent attack by water, leading to the preferential formation of one enantiomer of the resulting bromohydrin. While highly developed for styrenes and other alkenes, the application to vinylpyridines requires careful selection of ligands and conditions to manage the coordinating nature of the pyridine nitrogen.

Organometallic Approaches (e.g., Bromine-Magnesium Exchange with Chiral Ligands)

Organometallic reagents provide a different avenue for C-C bond formation and functionalization. masterorganicchemistry.com A plausible route to this compound could involve the ring-opening of 4-(oxiran-2-yl)pyridine with an organometallic bromide source. While simple bromide salts can be used, more complex organometallic systems can offer unique reactivity.

A more sophisticated approach involves the enantioselective opening of meso-epoxides with nucleophiles using a combination of an achiral nickel catalyst and a chiral titanium catalyst. nih.gov This methodology has been applied to the coupling of aryl halides with cyclic epoxides. nih.gov Furthermore, Grignard reagents are known to react with epoxides, typically attacking the less substituted carbon in an SN2-like fashion to open the ring. organicchemistrytutor.comlibretexts.orgvaia.com While not inherently asymmetric, the inclusion of chiral ligands could, in principle, induce enantioselectivity in such reactions.

Sustainable and Green Chemistry Aspects in Synthesis

The development of synthetic methodologies for this compound and its analogs is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.orgwhiterose.ac.uk This section explores the application of these principles through solvent selection, microwave-assisted protocols, and photochemical and electrochemical approaches.

Solvent Selection and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental footprint of a synthetic process, as solvents often constitute the largest portion of waste generated. jk-sci.com Green chemistry encourages the use of safer, more environmentally benign solvents. bldpharm.com

Solvent Selection:

Several solvent selection guides have been developed to aid chemists in choosing greener alternatives. whiterose.ac.ukjk-sci.comrsc.org These guides generally rank solvents based on their environmental, health, and safety (EHS) profiles. For the synthesis of polar molecules like pyridyl alcohols, polar solvents are often necessary. rsc.org

Water is considered the greenest solvent due to its non-toxicity, availability, and safety profile. rsc.org Alcohols such as ethanol and isopropanol are also highly recommended as they are biodegradable and derived from renewable resources. rsc.orgrsc.org Acetone is another solvent that, while volatile, is not highly toxic and is readily biodegradable. rsc.org In contrast, halogenated solvents like dichloromethane (B109758) and chloroform, as well as aprotic polar solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidinone (NMP), are generally considered hazardous and their use is discouraged. whiterose.ac.ukrsc.org

The synthesis of this compound typically involves the reduction of the corresponding ketone, 2-bromo-1-(pyridin-4-yl)ethanone. For this transformation, protic solvents like alcohols are often employed, which aligns with green chemistry principles. For instance, the use of ethanol or methanol as a solvent for the reduction of a ketone to an alcohol is a common and relatively green practice.

Table 1: Green Solvent Selection Guide for Synthesis of Pyridyl Alcohols

| Solvent Class | Recommended Solvents | Problematic Solvents | Hazardous Solvents |

|---|---|---|---|

| Alcohols | Water, Ethanol, Isopropanol, n-Butanol rsc.orgrsc.org | Methanol, tert-Butanol rsc.org | |

| Ketones | Acetone, Methyl ethyl ketone (MEK) rsc.org | Cyclohexanone rsc.org | |

| Ethers | 2-Methyltetrahydrofuran (Me-THF) whiterose.ac.uk | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane whiterose.ac.ukrsc.org | |

| Aprotic Polar | Dimethyl sulfoxide (B87167) (DMSO) rsc.org | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methylpyrrolidinone (NMP) whiterose.ac.ukrsc.org | |

| Halogenated | Dichloromethane (DCM) whiterose.ac.uk | Chloroform, Carbon tetrachloride whiterose.ac.ukrsc.org |

Solvent-Free Methodologies:

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. jk-sci.comrsc.orgchemscene.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. chemscene.comtradeindia.com

The synthesis of pyridine derivatives has been shown to benefit from microwave irradiation. jk-sci.comrsc.org For instance, one-pot multicomponent reactions to form substituted pyridines have been successfully carried out in ethanol under microwave irradiation, with reaction times as short as 2-7 minutes and yielding pure products in high yields (82-94%). jk-sci.comrsc.orgnih.gov While a specific microwave-assisted protocol for the synthesis of this compound is not detailed in the literature, the general success of MAOS for pyridine derivatives suggests its potential applicability.

The reduction of 2-bromo-1-(pyridin-4-yl)ethanone to the corresponding alcohol is a reaction that could likely be accelerated and made more efficient through the use of microwave heating. The selection of a suitable, microwave-absorbing solvent, such as ethanol, would be crucial for the success of such a protocol.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 6-9 hours | 2-7 minutes | nih.gov |

| Yield | 71-88% | 82-94% | nih.gov |

| Solvent | Ethanol | Ethanol | nih.gov |

| Conditions | Reflux | Irradiation | nih.gov |

Photochemical and Electrochemical Approaches

Photochemical Synthesis:

Photochemical reactions utilize light to initiate chemical transformations. These methods can often be conducted at ambient temperature and can offer unique reactivity and selectivity. The development of a photochemical route to this compound is an area with potential for green chemistry innovation. For instance, a photochemical bromination followed by a reduction could be envisioned. However, specific literature on the direct photochemical synthesis of this compound or its close analogs is currently limited. The photochemical bromination of benzylic positions using reagents like bromotrichloromethane (B165885) has been demonstrated in continuous flow, offering a safer and more efficient alternative to traditional brominating agents. rsc.org

Electrochemical Synthesis:

Electrosynthesis is a green and sustainable method that uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical reagents. sigmaaldrich.com The electrochemical reduction of carbonyl compounds is a well-established process. The reduction of 2-bromo-1-(pyridin-4-yl)ethanone to this compound could potentially be achieved through an electrochemical approach. Studies on the electrochemical reduction of other pyridine-based esters and thioic S-esters have shown that reduction occurs at the carbonyl group. rsc.org

A paired electrochemical process for the C-H bromination of hetero-arenes using 2-bromoethan-1-ol has been developed. rsc.org This method involves the anodic oxidation of a bromide ion that is generated from the cathodic reduction of 2-bromoethan-1-ol. While this specific reaction is for bromination, it demonstrates the potential of using electrochemical methods for transformations involving bromo-functionalized compounds in a sustainable manner.

Table 3: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Potential Green Advantages | Key Considerations | Relevant Research Area |

|---|---|---|---|

| Solvent-Free Reduction | Eliminates solvent waste, reduces purification steps. | Requires a solid reducing agent and mechanical activation (e.g., ball milling). | Solid-state organic synthesis. |

| Microwave-Assisted Reduction | Drastically reduced reaction times, potential for higher yields and purity. | Selection of a suitable microwave-absorbing solvent. | Microwave-assisted organic synthesis. chemscene.com |

| Photochemical Bromination/Reduction | Use of light as a clean reagent, mild reaction conditions. | Identification of suitable photosensitizers and reaction conditions. | Organic photochemistry. rsc.org |

| Electrochemical Reduction | Avoids stoichiometric reagents, uses electricity as a clean energy source. | Optimization of electrode materials, supporting electrolyte, and cell design. | Organic electrosynthesis. sigmaaldrich.comrsc.orgrsc.org |

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Pyridin 4 Yl Ethan 1 Ol

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom, being a good leaving group, is susceptible to displacement by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of new carbon-heteroatom bonds.

Nucleophilic substitution reactions provide a direct route to introduce oxygen, nitrogen, and sulfur-containing functionalities.

Ethers: The reaction of 2-bromo-1-(pyridin-4-yl)ethan-1-ol with an alkoxide, such as sodium methoxide, results in the formation of the corresponding ether. This reaction, a variation of the Williamson ether synthesis, proceeds by the nucleophilic attack of the alkoxide on the carbon bearing the bromine atom. pdx.edursc.org

Amines: Amines can readily displace the bromide to form 2-amino-1-(pyridin-4-yl)ethan-1-ol derivatives. These reactions are typically carried out by treating the bromo alcohol with an excess of the desired amine, which can also act as a base to neutralize the HBr formed.

Thioethers: Thioethers can be synthesized by reacting this compound with a thiol or a thiolate salt. Thiolates are potent nucleophiles and readily displace the bromide to form the corresponding thioether.

| Nucleophile | Reagent Example | Product | Typical Reaction Conditions |

| Alkoxide | Sodium methoxide | 2-methoxy-1-(pyridin-4-yl)ethan-1-ol | Polar aprotic solvent (e.g., DMF, DMSO) |

| Amine | Ammonia, primary/secondary amines | 2-amino-1-(pyridin-4-yl)ethan-1-ol | Excess amine, polar solvent (e.g., ethanol) |

| Thiolate | Sodium thiomethoxide | 2-(methylthio)-1-(pyridin-4-yl)ethan-1-ol | Polar aprotic solvent (e.g., DMF) |

Under basic conditions, this compound can undergo an intramolecular nucleophilic substitution. The hydroxyl group, upon deprotonation to form an alkoxide, can attack the adjacent carbon bearing the bromine atom, leading to the formation of a three-membered ring. This results in the formation of 4-(oxiran-2-yl)pyridine (B1250821), a valuable epoxide intermediate. biointerfaceresearch.com The reaction is typically promoted by a base strong enough to deprotonate the alcohol, such as sodium hydride or potassium tert-butoxide.

| Reagent | Product | Reaction Type |

| Sodium hydride | 4-(oxiran-2-yl)pyridine | Intramolecular Williamson ether synthesis |

The bromine atom on the aliphatic chain of this compound can potentially participate in cross-coupling reactions, although this is less common than with aryl or vinyl bromides. The reactivity in these transformations can be influenced by the choice of catalyst, ligands, and reaction conditions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. nih.govbeilstein-journals.orgnih.govmdpi.comresearchgate.net While typically applied to aryl and vinyl halides, under specific conditions, alkyl halides can also be coupled. The reaction of this compound with a boronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base, could potentially yield 2-phenyl-1-(pyridin-4-yl)ethan-1-ol.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.net The direct Sonogashira coupling of this compound is challenging but might be achievable with highly active catalyst systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. nih.govnih.govamazonaws.comchemspider.compurdue.edu Its application to alkyl halides like this compound would be a non-traditional approach but could potentially lead to the formation of N-aryl or N-alkyl substituted amino alcohols.

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |

| Suzuki | Phenylboronic acid | 2-phenyl-1-(pyridin-4-yl)ethan-1-ol | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira | Phenylacetylene | 2-phenylethynyl-1-(pyridin-4-yl)ethan-1-ol | Pd/Cu catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Aniline | 2-(phenylamino)-1-(pyridin-4-yl)ethan-1-ol | Pd catalyst with specific ligands (e.g., BINAP), Base (e.g., NaOtBu) |

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group in this compound can undergo typical alcohol reactions, such as oxidation, esterification, and etherification.

The secondary alcohol can be oxidized to the corresponding ketone, 2-bromo-1-(pyridin-4-yl)ethanone (B1593675). nih.govnih.gov Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are suitable for this transformation, as they are less likely to cause over-oxidation or side reactions involving the bromine atom. libretexts.orgmasterorganicchemistry.comyoutube.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions, could potentially lead to cleavage of the C-C bond adjacent to the carbonyl group, ultimately forming isonicotinic acid (pyridine-4-carboxylic acid). libretexts.orgyoutube.com

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | 2-bromo-1-(pyridin-4-yl)ethanone | Anhydrous dichloromethane (B109758) |

| Potassium permanganate (KMnO₄) | Isonicotinic acid | Strong heating, acidic or basic medium |

The hydroxyl group can be converted into an ester or an ether.

Esterification: Reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) leads to the formation of the corresponding ester. For example, treatment with acetyl chloride would yield 2-bromo-1-(pyridin-4-yl)ethyl acetate.

Etherification: The hydroxyl group can be deprotonated with a strong base like sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide) to form an ether, such as 2-bromo-1-methoxy-1-(pyridin-4-yl)ethane. This is another application of the Williamson ether synthesis.

| Reaction Type | Reagent | Product |

| Esterification | Acetyl chloride, Pyridine | 2-bromo-1-(pyridin-4-yl)ethyl acetate |

| Etherification | Sodium hydride, Methyl iodide | 2-bromo-1-methoxy-1-(pyridin-4-yl)ethane |

Dehydration and Elimination Reactions to Form Olefins

The secondary alcohol group in this compound allows for dehydration reactions to yield an olefin, specifically 4-(1-bromovinyl)pyridine. This transformation is typically achieved by heating the alcohol in the presence of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.orgucalgary.ca The reaction proceeds through an elimination mechanism, most likely an E1 pathway for a secondary alcohol. libretexts.org

The mechanism involves three key steps ucalgary.cabyjus.com:

Protonation of the hydroxyl group: The oxygen atom of the alcohol acts as a Lewis base, accepting a proton from the strong acid to form a good leaving group, an alkyloxonium ion. libretexts.orgucalgary.ca This initial step is a rapid and reversible acid-base reaction.

Formation of a carbocation: The C-O bond breaks, and the neutral water molecule departs, resulting in the formation of a secondary carbocation intermediate. This step is the slowest and therefore the rate-determining step of the E1 reaction. byjus.com

Deprotonation to form the alkene: A weak base, such as a water molecule or the conjugate base of the acid (e.g., HSO₄⁻), abstracts a proton from the carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new pi bond, resulting in the formation of the alkene product. byjus.comyoutube.com

For this compound, this reaction would lead to the formation of 4-(1-bromovinyl)pyridine. The reaction conditions, particularly the temperature, are crucial. Secondary alcohols typically require temperatures in the range of 100–140 °C for dehydration to occur. libretexts.orglibretexts.org

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system. This deficiency is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. youtube.comyoutube.com This electronic characteristic is a primary determinant of the ring's reactivity.

Electrophilic Aromatic Substitution

The pyridine nucleus is generally unreactive towards electrophilic aromatic substitution (EAS). wikipedia.org The electron-withdrawing nature of the nitrogen atom deactivates the ring, making it significantly less nucleophilic than benzene. youtube.com Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. This creates a pyridinium ion, which further deactivates the ring to an even greater extent. youtube.comrsc.org

Consequently, forcing an electrophilic substitution on pyridine requires harsh reaction conditions, such as high temperatures, and typically results in low yields. youtube.com When substitution does occur, it is directed to the C-3 (meta) position. This is because the cationic intermediates formed by attack at the C-2 or C-4 positions have a destabilizing resonance structure where the positive charge is placed on the electronegative nitrogen atom. The intermediate from C-3 attack avoids this unfavorable arrangement. youtube.com Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine. youtube.combeilstein-journals.org

N-Alkylation and Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic. This allows it to react with alkyl halides in a process known as N-alkylation or quaternization, forming a pyridinium salt. quimicaorganica.org This is a common and important reaction for modifying the properties and reactivity of pyridines.

The reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of an alkyl halide, displacing the halide ion. quimicaorganica.org The resulting pyridinium salt carries a positive charge on the nitrogen atom. This quaternization significantly alters the electronic properties of the pyridine ring, making it even more electron-deficient and activating the α and γ positions (C-2, C-6, and C-4) to nucleophilic attack. google.com The quaternization of pyridines can be carried out with various alkylating agents, and reaction rates can be influenced by substituents on the pyridine ring and the nature of the alkyl halide. tandfonline.comosti.gov For instance, the reaction of this compound with an alkyl halide like methyl iodide would yield a quaternary pyridinium salt.

Transition Metal-Catalyzed C-H Functionalization

Direct functionalization of pyridine C-H bonds using transition metal catalysis has become a powerful tool in modern organic synthesis, overcoming the inherent low reactivity of the pyridine ring. thieme-connect.comresearchgate.net These methods allow for the introduction of alkyl, aryl, and other groups at various positions of the ring with high selectivity. thieme-connect.comthieme-connect.com

The nitrogen atom of the pyridine can act as a directing group, facilitating the coordination of the metal catalyst and directing the C-H activation to the C-2 position. nih.gov However, recent advances have enabled selective functionalization at the more remote C-3 and C-4 positions by employing different catalytic systems and directing group strategies. beilstein-journals.orgthieme-connect.comnih.gov Various transition metals, including palladium, rhodium, ruthenium, and iron, have been used to catalyze these transformations. researchgate.netnih.gov This approach represents a highly versatile strategy for the late-stage functionalization of complex molecules containing a pyridine moiety, such as derivatives of this compound.

Radical Reactions (e.g., Minisci-type reactions)

The Minisci reaction provides a complementary approach to functionalizing the electron-deficient pyridine ring. wikipedia.org This reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle. wikipedia.org Because Friedel-Crafts alkylation is ineffective on pyridines, the Minisci reaction is a key method for introducing alkyl groups. wikipedia.org

The general mechanism involves the generation of a radical (often from a carboxylic acid, alcohol, or alkyl halide) which then attacks the electron-deficient pyridinium ion. The resulting radical cation is then oxidized to regenerate the aromaticity of the ring. wikipedia.org The reaction is typically carried out under acidic conditions to ensure protonation of the pyridine. While the reaction can sometimes lead to a mixture of regioisomers, modern variations have improved the regioselectivity, allowing for targeted functionalization. wikipedia.orgnih.gov For substituted pyridines, the position of attack is influenced by both steric and electronic factors of the substituents already on the ring. nih.govacs.org This methodology could be applied to this compound to introduce a variety of alkyl groups onto the pyridine nucleus.

Strategic Applications of 2 Bromo 1 Pyridin 4 Yl Ethan 1 Ol As a Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Synthesis

The reactivity of 2-bromo-1-(pyridin-4-yl)ethan-1-ol makes it a key starting material for the synthesis of various heterocyclic compounds. The presence of both an electrophilic carbon attached to the bromine and a nucleophilic hydroxyl group, in addition to the pyridine (B92270) ring, enables a range of cyclization reactions.

Construction of Fused Pyridine Systems (e.g., imidazopyridines, triazolopyridines)

Fused pyridine systems are a significant class of heterocyclic compounds with a wide array of applications, particularly in medicinal chemistry. rsc.orgsci-hub.se The compound this compound serves as a valuable synthon for the creation of these bicyclic structures.

Imidazopyridines:

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocyclic compounds that are of great interest due to their wide range of biological activities. researchgate.net The synthesis of imidazopyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. While direct use of this compound is not explicitly detailed in the provided results, the analogous compound, 2-bromo-1-(pyridin-4-yl)ethanone (B1593675), is a key reactant. nih.gov The ethanone (B97240) can be readily prepared from the ethanol (B145695) through oxidation. The general synthetic approach involves the reaction of a 2-aminopyridine with the α-bromo ketone, which proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine (B132010) ring system.

A variety of methods have been developed for this transformation, including copper-catalyzed aerobic oxidative reactions and microwave-assisted syntheses. researchgate.netorganic-chemistry.org For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported to be compatible with a broad range of functional groups. organic-chemistry.org

Triazolopyridines:

Similar to imidazopyridines, triazolopyridines are another important class of fused heterocyclic systems. The synthesis of researchgate.netnih.govnih.govtriazolo[1,5-a]pyridines can be achieved through various synthetic routes. nih.govorganic-chemistry.org One common method involves the cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.org Another approach utilizes the reaction of 2-aminopyridines with nitriles in the presence of a copper catalyst. nih.gov While the direct application of this compound is not explicitly mentioned, its derivatives can be envisioned as precursors. For example, the corresponding ketone, 2-bromo-1-(pyridin-4-yl)ethanone, can be converted to a variety of intermediates that could then be used to construct the triazolopyridine scaffold.

Synthesis of Spatially Constrained Nitrogen-Containing Scaffolds

The rigid structure of the pyridine ring and the defined stereochemistry that can be established at the carbinol center make this compound a useful precursor for creating spatially constrained nitrogen-containing scaffolds. These scaffolds are of interest in drug discovery as they can present functional groups in well-defined three-dimensional orientations, leading to enhanced selectivity for biological targets.

The hydrobromide salt of the related compound, 2-bromo-1-(pyridin-4-yl)ethan-1-one, is commercially available and serves as a key starting material for such syntheses. scbt.com The ketone can be stereoselectively reduced to the corresponding alcohol, introducing a chiral center. The bromine atom can then be displaced by various nucleophiles to build more complex structures. The pyridine nitrogen can act as a handle for further functionalization or as a key binding element in the final molecule.

Role in the Formation of Cyclic Ethers and Thietanes

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing the bromine atom, makes it an ideal substrate for intramolecular cyclization reactions to form cyclic ethers. Under basic conditions, the hydroxyl group can deprotonate and subsequently displace the bromide to form a three-membered epoxide ring.

Thietanes:

Thietanes, four-membered rings containing a sulfur atom, are important structural motifs in medicinal chemistry. researchgate.netnih.gov While the direct synthesis of thietanes from this compound is not explicitly described, analogous transformations with related compounds suggest its potential. The synthesis of thietanes often involves the reaction of a 1,3-dihalide or a 3-halo-1-thiol with a sulfide (B99878) source. By converting the hydroxyl group of this compound to a better leaving group and introducing a thiol at a suitable position, intramolecular cyclization to a thietane (B1214591) ring could be achieved.

Integration into Natural Product and Drug Scaffold Total Synthesis (as an Intermediate)

The utility of this compound and its derivatives extends to the total synthesis of natural products and the construction of complex drug scaffolds. nih.gov Its ability to participate in a variety of chemical reactions allows for its incorporation as a key intermediate in multi-step synthetic sequences.

The pyridine moiety is a common feature in many biologically active natural products and pharmaceuticals. Therefore, having a readily available building block like this compound, which contains this heterocycle, is highly advantageous. The bromo and hydroxyl functionalities provide handles for further elaboration of the molecule, allowing for the construction of complex side chains and the introduction of additional functional groups as required for the target molecule. For instance, the bromine atom can be displaced by a wide range of nucleophiles, including carbanions, amines, and thiols, through SN2 reactions. The hydroxyl group can be protected, oxidized to a ketone, or used as a nucleophile itself.

Utility in the Preparation of Advanced Materials and Ligands

The pyridine nitrogen in this compound can act as a coordinating atom for metal ions, making it a useful precursor for the synthesis of ligands for coordination chemistry and catalysis. The ability to further functionalize the molecule at the bromo and hydroxyl positions allows for the tuning of the electronic and steric properties of the resulting ligands.

Precursors for Polymerization Monomers

The presence of a polymerizable group, such as a vinyl or acrylic group, can be introduced into this compound through modification of the hydroxyl group. For example, esterification of the alcohol with acryloyl chloride or methacryloyl chloride would yield a monomer that could be polymerized to form a pyridine-containing polymer. Such polymers could have interesting properties for applications in materials science, such as in the development of new catalysts, sensors, or drug delivery systems.

Synthesis of Functional Ligands for Catalysis

The primary route for the transformation of this compound into a functional ligand for catalysis involves a two-step process: oxidation to 2-bromo-1-(pyridin-4-yl)ethanone, followed by the renowned Hantzsch thiazole (B1198619) synthesis. This classical condensation reaction provides a straightforward and efficient method for the construction of the 2-aminothiazole (B372263) scaffold, a privileged structure in coordination chemistry and catalysis.

The Hantzsch synthesis, in this context, involves the reaction of 2-bromo-1-(pyridin-4-yl)ethanone with a thiourea (B124793) derivative. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the 2-amino-4-(pyridin-4-yl)thiazole. This resulting molecule is a bidentate ligand, capable of coordinating to metal centers through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the thiazole ring.

The versatility of this synthetic approach allows for the introduction of various substituents on the thiazole ring by employing substituted thioureas, thus enabling the fine-tuning of the steric and electronic properties of the resulting ligand. This modularity is crucial for tailoring the ligand to specific catalytic applications, as the ligand's coordination environment significantly influences the activity and selectivity of the metal catalyst.

Detailed Research Findings

While specific studies detailing the catalytic applications of ligands derived directly from this compound are not prevalent, the catalytic potential of the resulting 2-amino-4-(pyridin-4-yl)thiazole scaffold is well-recognized within the broader field of coordination chemistry. Pyridine-thiazole ligands are known to form stable complexes with a variety of transition metals, including but not limited to palladium, copper, zinc, and iron. These metal complexes have demonstrated efficacy in a range of catalytic transformations.

For instance, palladium complexes of similar pyridyl-thiazole ligands have been investigated as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in organic synthesis. The bidentate nature of the ligand helps to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Furthermore, copper complexes of nitrogen-containing heterocyclic ligands are widely employed in oxidation and cyclization reactions. The pyridyl-thiazole framework can support various oxidation states of copper, making it a suitable platform for developing catalysts for aerobic oxidations and other redox-driven processes.

The following table outlines the synthesis of a representative functional ligand, 2-amino-4-(pyridin-4-yl)thiazole, from the precursor 2-bromo-1-(pyridin-4-yl)ethanone, and highlights its potential catalytic applications based on the established reactivity of this class of ligands.

Table 1: Synthesis and Potential Catalytic Applications of a Representative Pyridyl-Thiazole Ligand

| Precursor | Reagent | Synthesized Ligand | Potential Catalytic Applications |

| 2-bromo-1-(pyridin-4-yl)ethanone | Thiourea | 2-amino-4-(pyridin-4-yl)thiazole | Cross-coupling reactions (e.g., Suzuki, Heck), Oxidation reactions, Cyclization reactions |

The synthesis of such ligands is typically carried out under mild conditions, often in a protic solvent like ethanol, and proceeds with good to excellent yields. nanobioletters.com The resulting 2-amino-4-(pyridin-4-yl)thiazole can then be reacted with various metal salts (e.g., palladium acetate, copper(II) chloride) to generate the corresponding metal complexes, which are the active catalysts. The characterization of these ligands and their metal complexes is routinely performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Mechanistic Investigations and Theoretical Studies on 2 Bromo 1 Pyridin 4 Yl Ethan 1 Ol Reactivity

Elucidation of Reaction Mechanisms in Synthetic Transformations

Understanding the precise sequence of bond-making and bond-breaking events, along with the energetic landscape of a reaction, is fundamental to optimizing reaction conditions and predicting product outcomes. For 2-bromo-1-(pyridin-4-yl)ethan-1-ol, mechanistic studies would be crucial for harnessing its synthetic potential.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are a powerful tool for elucidating reaction mechanisms by providing quantitative data on how reaction rates respond to changes in reactant concentrations, temperature, and other variables. For a reaction involving this compound, such as its conversion to 4-(oxiran-2-yl)pyridine (B1250821) in the presence of a base, a kinetic analysis would be instrumental.

The rate law for this reaction would likely be determined by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy (monitoring the pyridine (B92270) chromophore), HPLC, or NMR spectroscopy. A hypothetical rate law could be expressed as:

Rate = k[this compound]^m[Base]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the halohydrin and the base, respectively. Determining these orders would reveal the number of molecules of each reactant involved in the rate-determining step. For instance, a first-order dependence on both the halohydrin and the base (m=1, n=1) would suggest a bimolecular mechanism, consistent with an SN2-type intramolecular cyclization.

The effect of temperature on the reaction rate would allow for the determination of the activation energy (Ea) through the Arrhenius equation. This parameter provides insight into the energy barrier that must be overcome for the reaction to proceed.

A sample data table from a hypothetical kinetic experiment could look as follows:

| Experiment | Initial [Halohydrin] (M) | Initial [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This interactive table demonstrates that doubling the concentration of either the halohydrin or the base doubles the initial reaction rate, suggesting the reaction is first order in both reactants.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. While often short-lived, their detection and characterization provide direct evidence for a proposed reaction pathway. In the reactions of this compound, several intermediates could be postulated.

For example, in the base-induced cyclization to an epoxide, the initial step is the deprotonation of the hydroxyl group to form an alkoxide intermediate. This alkoxide is a key intermediate that then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom. While the alkoxide itself might be difficult to isolate, its presence can be inferred from kinetic data and spectroscopic studies under basic conditions.

In other potential reactions, such as those involving the pyridine nitrogen, pyridinium (B92312) salt intermediates could be formed. These are generally more stable and could potentially be observed using spectroscopic methods like NMR or mass spectrometry under appropriate conditions. The characterization of such intermediates is crucial for understanding the complete reaction landscape.

Transition State Analysis and Energy Profiles

The transition state is the highest energy point along the reaction coordinate and represents the fleeting arrangement of atoms as they transform from reactants to products. wikipedia.org While transition states cannot be isolated, their structure and energy can be inferred from experimental data and, more directly, from theoretical calculations. wikipedia.orgmasterorganicchemistry.comyoutube.com

For the intramolecular SN2 cyclization of the alkoxide of this compound, the transition state would involve the partial formation of the C-O bond and the partial breaking of the C-Br bond. The geometry would be a distorted trigonal bipyramidal arrangement at the carbon atom undergoing substitution. wikipedia.org

An energy profile for this reaction would show the reactants (alkoxide and bromide ion) at a certain energy level, proceeding through the high-energy transition state, and finally to the more stable epoxide product. The Hammond-Leffler postulate suggests that the structure of the transition state for this exothermic step would more closely resemble the reactants (the alkoxide). wikipedia.org Understanding the energy profile is key to rationalizing the reaction's feasibility and rate.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, complementing experimental studies by providing detailed insights into molecular structures, properties, and reaction pathways that are often inaccessible through experimentation alone.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.netias.ac.in For this compound, DFT calculations can provide a wealth of information.

Optimized Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors that predict the most likely sites for nucleophilic or electrophilic attack. For instance, the MEP can highlight regions of positive and negative electrostatic potential, indicating sites susceptible to attack by nucleophiles and electrophiles, respectively.

A hypothetical table of DFT-calculated properties for this compound might include:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

This interactive table presents hypothetical DFT-calculated electronic properties that could be used to predict the molecule's reactivity.

Furthermore, DFT can be used to model the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products. This allows for the theoretical determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are often performed on isolated molecules in the gas phase, real-world reactions occur in solution where solvent molecules can significantly influence reactivity. Molecular dynamics (MD) simulations can model the behavior of a molecule over time in the presence of explicit solvent molecules.

For this compound, MD simulations would be valuable for:

Conformational Analysis: The molecule can adopt various conformations due to rotation around single bonds. MD simulations can explore the conformational landscape and identify the most populated and energetically favorable conformations in a given solvent. This is particularly important for the intramolecular cyclization, which requires a specific spatial arrangement of the hydroxyl and bromo groups.

By combining the insights from both quantum chemical calculations and molecular dynamics simulations, a comprehensive theoretical model of the reactivity of this compound can be constructed, guiding future experimental work and the rational design of new synthetic methodologies.

Prediction of Regioselectivity and Stereoselectivity

The reactivity of this compound is characterized by the presence of multiple reactive sites and a chiral center, making the prediction of regioselectivity and stereoselectivity a critical aspect of understanding its chemical behavior. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the factors that govern the outcomes of its reactions. While specific experimental and computational studies exclusively focused on this compound are not extensively reported in the provided literature, the principles of its reactivity can be inferred from studies on analogous systems and general mechanistic concepts.

The prediction of regioselectivity in reactions of this compound primarily revolves around two competing reaction pathways: nucleophilic substitution at the carbon bearing the bromine atom and elimination reactions to form an alkene or an epoxide. The pyridine ring itself can also be subject to nucleophilic aromatic substitution, although this is generally less favorable without strong activation.

In nucleophilic substitution reactions, the key regiochemical question is whether a nucleophile will attack the carbon bearing the bromine (C2) or the carbon bearing the hydroxyl group (C1). The C2 position is activated towards S_N2 attack due to the presence of the good leaving group, bromide. The pyridin-4-yl group, being electron-withdrawing, can influence the electrophilicity of the adjacent carbon centers. Computational methods can be employed to calculate the activation barriers for nucleophilic attack at each site, thereby predicting the most likely pathway. For instance, DFT calculations can model the transition states for both S_N2 and S_N1 type mechanisms, providing insight into the preferred reaction course. Studies on similar systems have shown that the relative stabilities of isomeric σ-complex intermediates or the energies of concerted transition states can be used to quantitatively predict regioisomeric distributions in nucleophilic aromatic substitutions. nih.gov

Another significant reaction pathway for halohydrins like this compound is intramolecular cyclization to form an epoxide. This reaction is typically base-promoted, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile to displace the adjacent bromide. The regioselectivity of this ring closure is inherently determined by the 1,2-relationship of the bromo and hydroxyl groups. Theoretical studies can predict the feasibility and stereochemical outcome of this epoxide formation.

Stereoselectivity is a crucial consideration due to the chiral center at C1. Reactions occurring at this center or at the adjacent C2 center can proceed with either inversion or retention of configuration, or lead to a racemic mixture.

For an S_N2 reaction at the C2 position, a complete inversion of stereochemistry at that center is expected. However, since the stereocenter is at C1, the direct S_N2 reaction at C2 would not affect the configuration at C1, but would lead to diastereomeric products if a new stereocenter is formed.

In the case of intramolecular epoxide formation, the reaction proceeds via an internal S_N2 mechanism. This process is stereospecific. The stereochemistry of the starting halohydrin dictates the stereochemistry of the resulting epoxide. For the reaction to occur, the molecule must adopt a conformation where the attacking alkoxide and the leaving bromide are in an anti-periplanar arrangement. Computational modeling can determine the relative energies of the diastereomeric transition states leading to different epoxide stereoisomers, thus predicting the major product.

Elimination reactions (E2) to form an alkene are also stereoselective. The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. The conformational preferences of the substrate, influenced by the steric and electronic effects of the pyridinyl and hydroxyl groups, will determine which diastereomeric alkene is formed preferentially. khanacademy.org DFT calculations can be used to model the transition states for the elimination of different protons, allowing for the prediction of the major alkene isomer.

It is important to note that the reaction conditions, such as the nature of the solvent and the base used, can significantly influence both regioselectivity and stereoselectivity. Computational models can incorporate solvent effects to provide more accurate predictions. researchgate.net

Table of Predicted Reaction Outcomes and Governing Factors:

| Reaction Type | Regioselectivity Driver | Stereoselectivity/Stereospecificity | Influencing Factors | Computational Method |

| Nucleophilic Substitution (S_N2 at C2) | Electrophilicity of C2, Leaving group ability of Br⁻ | Inversion of configuration at C2 (if it were chiral) | Nucleophile strength, Solvent polarity | DFT (Transition state energy calculation) |

| Epoxide Formation (Intramolecular S_N2) | Proximity of OH and Br | Stereospecific (depends on starting stereoisomer) | Base strength, Conformation of substrate | DFT (Transition state energy calculation for cyclization) |

| Elimination (E2) | Acidity of β-protons, Stability of resulting alkene | Stereoselective (prefers anti-periplanar transition state) | Base strength and size, Solvent | DFT (Transition state energy calculation for elimination) |

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of functionalized pyridines and their derivatives, including 2-bromo-1-(pyridin-4-yl)ethan-1-ol, is continually evolving. numberanalytics.com Future efforts will likely concentrate on the development of more efficient and sustainable synthetic routes. Key areas of interest include the design of one-pot multicomponent reactions, which offer the advantage of combining several synthetic steps into a single operation, thereby reducing waste and reaction time. nih.govacs.orgnih.gov

Microwave-assisted synthesis is another promising avenue, recognized as a green chemistry tool that can significantly accelerate reaction rates and improve yields. acs.orgnih.gov Researchers are also exploring novel catalytic systems, such as transition metal catalysts and photocatalysts, to achieve higher efficiency and selectivity under milder reaction conditions. numberanalytics.comnumberanalytics.com The use of unconventional starting materials, including biomass-derived feedstocks, is also being investigated as a sustainable alternative to traditional petroleum-based resources. numberanalytics.com A recent metal-free cascade process for synthesizing highly functionalized pyridines showcases the trend towards more environmentally benign methods. acs.org

Table 1: Emerging Synthetic Methodologies for Pyridine (B92270) Derivatives

| Methodology | Advantages | Key Findings |

|---|---|---|

| One-Pot Multicomponent Reactions | Reduced reaction time, lower cost, pure products, excellent yields (82-94%). acs.orgnih.gov | Enables the efficient assembly of complex pyridine frameworks from simple precursors. nih.gov |

| Microwave-Assisted Synthesis | Shortened reaction times (2-7 minutes), high yields, recognized green chemistry tool. acs.orgnih.gov | Provides a rapid and efficient method for synthesizing pyridine derivatives. acs.org |

| Novel Catalytic Systems | Improved efficiency, selectivity, and milder reaction conditions. numberanalytics.com | Photocatalysis and electrocatalysis offer new pathways for pyridine synthesis. numberanalytics.com |

| Unconventional Starting Materials | Sustainable and potentially cost-effective routes. numberanalytics.com | Biomass-derived materials are being explored as renewable feedstocks. numberanalytics.com |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The unique structural features of this compound, namely the vicinal bromo and hydroxyl groups on an ethyl-pyridine backbone, suggest a rich and potentially underexplored reactivity. As a halohydrin, it can undergo intramolecular SN2 reactions to form the corresponding epoxide, a versatile synthetic intermediate. chemistrysteps.com

Future research will likely delve into more unconventional transformations. For instance, the generation of pyridinyl radicals through single-electron transfer reduction of pyridinium (B92312) ions has recently been shown to enable novel C-H functionalization reactions, a departure from classical Minisci-type reactivity. acs.org This opens up new possibilities for creating carbon-carbon bonds at positions not readily accessible through traditional methods. Further investigation into the coordination chemistry of the pyridine nitrogen could also modulate the reactivity of the halohydrin moiety, leading to new catalytic applications. researchgate.net

Expansion of Synthetic Utility into New Areas of Chemical Science

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials. numberanalytics.comlifechemicals.com The functional groups present in this compound make it a valuable building block for accessing a wide range of more complex molecules.

Future work will focus on leveraging this compound to synthesize novel molecular frameworks with potential applications in new areas of chemical science. Its utility as a precursor to chiral amines, epoxides, and other functionalized pyridines will be further exploited in the design of new pharmaceuticals, agrochemicals, and molecular probes. lifechemicals.com The ability to introduce diverse functional groups through reactions at the bromine, hydroxyl, and pyridine ring positions allows for the systematic exploration of chemical space and the development of structure-activity relationships for new bioactive compounds. numberanalytics.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. numberanalytics.comorganic-chemistry.org The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly benefiting from this technology. nih.govbeilstein-journals.org

Future research will undoubtedly focus on integrating the synthesis of this compound and its derivatives into continuous flow systems. organic-chemistry.orgresearchgate.net This could involve the development of packed-bed microreactors containing immobilized catalysts or reagents to streamline multi-step sequences. organic-chemistry.org For instance, a continuous flow microreactor has been successfully used for the N-oxidation of pyridine derivatives, demonstrating high efficiency and the potential for large-scale production. organic-chemistry.orgresearchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry, will further revolutionize the production of these compounds. manufacturingchemist.com These systems allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation, accelerating the drug discovery process. alentris.org

Table 2: Advantages of Flow Chemistry in Pyridine Derivative Synthesis

| Feature | Benefit | Example |

|---|---|---|

| Enhanced Safety | Better control over reaction parameters, especially for hazardous reactions. numberanalytics.com | N-oxidation of pyridines using H₂O₂ in a flow reactor is safer than in a batch process. organic-chemistry.org |

| Improved Efficiency | Significantly shorter reaction times and higher yields. organic-chemistry.orgmdpi.com | A reaction that took 9 hours in batch was completed in 16 minutes under flow conditions. mdpi.com |

| Scalability | Easier transition from laboratory-scale to large-scale production. organic-chemistry.org | A flow system for pyridine N-oxide synthesis operated continuously for over 800 hours. organic-chemistry.org |

| Automation | Enables high-throughput synthesis and optimization. manufacturingchemist.comalentris.org | Automated platforms facilitate the rapid generation of API libraries. alentris.org |

Design of Sustainable and Biocatalytic Processes for Derivatives

Green chemistry principles are becoming increasingly integral to modern synthetic chemistry. nih.govresearchgate.net For a compound like this compound, which is a chiral halohydrin, biocatalysis presents a particularly attractive approach for producing enantiomerically pure derivatives. researchgate.netnih.govproquest.com

Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of the corresponding α-bromoketone, 2-bromo-1-(pyridin-4-yl)ethanone (B1593675), to yield specific enantiomers of the desired alcohol. researchgate.netnih.gov Furthermore, halohydrin dehalogenases (HHDHs) are remarkable enzymes that can be used for the kinetic resolution of racemic halohydrins or for the enantioselective ring-opening of epoxides with various nucleophiles, including cyanide, to produce valuable chiral building blocks. researchgate.netresearchgate.netacs.org

Future research will focus on discovering new enzymes and engineering existing ones through methods like directed evolution to improve their stability, substrate scope, and enantioselectivity for substrates related to this compound. nih.gov The development of chemoenzymatic cascade reactions, where a chemical step is combined with one or more biocatalytic steps in a single pot, will also be a key area of investigation to create highly efficient and sustainable synthetic routes. researchgate.net

Table 3: Biocatalytic Approaches for Chiral Halohydrin Synthesis

| Enzymatic Strategy | Description | Key Advantage |

|---|---|---|

| Asymmetric Reduction | Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) reduce a prochiral ketone to a chiral alcohol. researchgate.netnih.gov | High enantioselectivity for producing optically pure alcohols. researchgate.net |

| Kinetic Resolution | Lipases, esterases, or halohydrin dehalogenases selectively react with one enantiomer of a racemic mixture. researchgate.netnih.gov | Separation of enantiomers from a racemic mixture. nih.gov |

| Stereoselective Biotransformation | Halohydrin dehalogenases (HHDHs) catalyze stereoselective reactions, such as epoxide ring-opening. researchgate.netacs.org | Access to diverse, enantiopure functionalized molecules. acs.org |

Q & A

Q. What are the common synthetic routes for 2-bromo-1-(pyridin-4-yl)ethan-1-ol, and what key reaction conditions must be optimized?

- Methodological Answer : A robust synthesis involves nucleophilic substitution of α-bromoketones. For example, 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrochloride reacts with thiourea derivatives in absolute ethanol under basic conditions (e.g., DIPEA) to form thiazole derivatives. Stirring for 48–72 hours at room temperature ensures completion, followed by purification via Celite filtration and ethyl acetate extraction . Optimizing solvent polarity (e.g., ethanol vs. THF) and stoichiometry of the base (DIPEA) is critical to minimize byproducts like unreacted α-bromoketones .

Q. How can nucleophilic substitution reactions of this compound be tailored to generate diverse derivatives?

- Methodological Answer : The bromine atom in this compound is susceptible to nucleophilic attack. For example:

- Amine substitution : Use primary amines (e.g., benzylamine) in acetonitrile at 60°C to form aminoethanol derivatives.

- Thiol substitution : React with thiourea in DMSO to yield thioether-linked products.

Monitor reaction progress via TLC (UV-active spots) and characterize products using NMR to confirm substitution (e.g., disappearance of the Br-CH signal at ~4.3 ppm) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR can identify the pyridinyl proton environment (aromatic signals at ~8.5 ppm) and the CH-Br group (~4.3 ppm).

- HPLC-MS : Use a C18 column with a methanol/water gradient to assess purity (>95%) and confirm molecular weight via ESI+ (expected [M+H] at 232.0 Da).

- Elemental Analysis : Verify Br content (~34.5%) to rule out dehalogenation byproducts .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic substitution. Key parameters include:

- Electrostatic potential maps : Identify electrophilic centers (e.g., the brominated carbon).

- Activation energy barriers : Compare pathways for SN1 vs. SN2 mechanisms.

Pair computational results with experimental kinetic data (e.g., rate constants derived from NMR for fluorinated analogs) to validate models .

Q. What strategies resolve contradictions in crystallographic data for metal complexes derived from this compound?

- Methodological Answer : When crystallizing metal complexes (e.g., with Cu(II) or Zn(II)), discrepancies in unit cell parameters may arise due to solvent inclusion or polymorphism. Strategies include:

- Low-temperature data collection : Reduces thermal motion artifacts.

- SHELXL refinement : Use the TWIN/BASF commands to model twinning in high-symmetry space groups (e.g., P).

Cross-validate with PXRD to confirm phase purity .

Q. How can the compound’s bioactivity be systematically evaluated against cancer cell lines?

- Methodological Answer :

- In vitro assays : Test cytotoxicity (IC) using MTT assays on HeLa or MCF-7 cells. Pre-treat compounds with glutathione to assess redox-sensitive mechanisms.

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify early vs. late apoptosis.

- SAR studies : Compare analogs (e.g., pyridinyl vs. morpholinyl substituents) to identify key pharmacophores. Reference structurally similar compounds with known anticancer activity (e.g., pyridine-based kinase inhibitors) .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Byproduct formation : At scale, prolonged reaction times increase hydrolysis of the bromo group. Mitigate via inert atmosphere (N) and controlled addition of reagents.

- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partitioning chromatography.

- Yield optimization : Use Design of Experiments (DoE) to optimize temperature, solvent ratio, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.